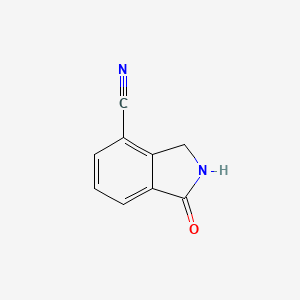

1-Oxoisoindoline-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1-oxo-2,3-dihydroisoindole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-4-6-2-1-3-7-8(6)5-11-9(7)12/h1-3H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUNOHDSYZHSFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2C(=O)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622018 | |

| Record name | 1-Oxo-2,3-dihydro-1H-isoindole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435273-34-0 | |

| Record name | 1-Oxo-2,3-dihydro-1H-isoindole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Oxoisoindoline 4 Carbonitrile and Its Derivatives

Foundational Synthetic Routes to the 1-Oxoisoindoline Core System

The construction of the fundamental 1-oxoisoindoline ring system can be achieved through a variety of synthetic strategies, primarily involving cyclization reactions of appropriately substituted precursors and multi-component condensation reactions.

Cyclization Reactions of Precursor Compounds

Cyclization reactions represent a direct and widely employed approach to the 1-oxoisoindoline core. These methods typically involve the formation of the lactam ring from an open-chain precursor.

One common strategy is the electrophilic cyclization of o-(1-alkynyl)benzamides. This method utilizes reagents such as iodine monochloride (ICl), iodine (I₂), and N-bromosuccinimide (NBS) to induce cyclization under mild conditions, affording a range of substituted isoindolin-1-ones in good to excellent yields. This approach demonstrates broad functional group tolerance and has been successfully applied to the synthesis of naturally occurring alkaloids.

Radical cyclization offers another powerful tool for constructing the isoindoline (B1297411) framework. For instance, the cascade radical cyclization–cyclization reaction of active methine substrates bearing both allyl and phenyl groups can be initiated by an oxidant like iron(III) chloride (FeCl₃). This process involves an intramolecular radical addition to the allyl group, followed by a second radical addition to the phenyl group to form the fused ring system.

Transition metal-catalyzed cyclizations are also prevalent. Palladium-catalyzed intramolecular cyclization of 2-iodobenzamides functionalized with a 2-oxoethyl group on the nitrogen atom provides 3-acyl isoindolin-1-ones under mild conditions. google.com Similarly, iridium-catalyzed oxidative annulation of benzamides with cyclopropanols serves as a route to structurally diverse isoindolin-1-ones. google.com

Multi-Component Condensation Strategies

Multi-component reactions (MCRs) have gained prominence for their efficiency and atom economy in generating molecular complexity from simple starting materials in a single step. Several MCRs have been adapted for the synthesis of the 1-oxoisoindoline scaffold.

A notable example involves the reaction of methyl 2-formylbenzoate (B1231588) and primary amines in the presence of a catalyst. This approach has been utilized to synthesize a series of substituted isoindolin-1-one (B1195906) ring systems. Furthermore, MCRs that are initiated by reactions such as the Ugi or Passerini reaction, followed by post-condensation modifications, can lead to chemically diverse heterocyclic scaffolds, including those containing the isoindolinone core. google.comresearchgate.net

Another versatile MCR strategy for isoindolinone synthesis involves the Pinner–Dimroth tandem reaction between 2-cyanobenzaldehyde (B126161) and 1,3-dicarbonyl compounds, which can be catalyzed by cobalt(II) chloride. nih.gov Copper-catalyzed methods have also been developed, for instance, from 2-formylbenzonitriles and diaryliodonium salts, which proceed via electrophilic activation of the cyano group followed by tandem C-N/C-C cyclizations. nih.gov

Targeted Synthesis of 1-Oxoisoindoline-4-carbonitrile

While general methods for the synthesis of the 1-oxoisoindoline core are well-established, the specific introduction of a carbonitrile group at the 4-position requires more targeted approaches.

Regioselective Functionalization Approaches

One potential pathway to this compound is through the regioselective functionalization of a pre-formed 1-oxoisoindoline ring. A common strategy for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction . This would involve the diazotization of a 4-amino-1-oxoisoindoline precursor, followed by treatment with a cyanide salt, typically in the presence of a copper(I) catalyst.

Another approach could involve the palladium-catalyzed cyanation of a 4-halo-1-oxoisoindoline, such as a 4-bromo or 4-iodo derivative. This cross-coupling reaction, using a cyanide source like zinc cyanide or potassium cyanide, is a powerful method for forming aryl nitriles.

A more direct route starts from a precursor that already contains the cyano group. For example, the synthesis can commence from 2-formyl-5-cyanobenzonitrile. Reaction of this dinitrile with a reducing agent could selectively reduce one nitrile group to an amine, which could then cyclize with the formyl group to form the desired this compound.

Catalytic Systems in this compound Synthesis

Modern catalytic systems offer efficient and selective routes to complex molecules. For the synthesis of this compound, rhodium(III)-catalyzed C-H activation and cyanation of a benzamide (B126) precursor presents a promising strategy. nih.govresearchgate.netcjcatal.comCurrent time information in Bas-Rhin, FR. This method allows for the direct introduction of a cyano group at the ortho position of a directing group on the benzene (B151609) ring. For instance, a suitably substituted benzamide could be used to direct the cyanation to the desired position, followed by a subsequent cyclization step to form the lactam ring. The use of electrophilic cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in conjunction with a rhodium catalyst has been shown to be effective for such transformations. nih.govresearchgate.net

Iron-based catalysts have also emerged as a sustainable alternative for cross-coupling reactions. An iron-catalyzed Suzuki-Miyaura cross-coupling reaction could potentially be adapted for the synthesis of precursors to this compound.

Advanced Synthetic Techniques for Derivatization of the this compound Scaffold

The nitrile group of this compound is a versatile functional handle that allows for a wide range of derivatizations, leading to a diverse library of compounds for further investigation.

Hydrolysis of the nitrile group can provide either the corresponding carboxylic acid or amide, depending on the reaction conditions. Acidic or basic hydrolysis will typically lead to the carboxylic acid, while controlled, milder conditions can often isolate the intermediate amide.

Reduction of the nitrile offers another avenue for derivatization. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine (an aminomethyl group). Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can facilitate a partial reduction to an aldehyde.

The nitrile group can also participate in cycloaddition reactions . For example, a [3+2] cycloaddition with an azide (B81097) can yield a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.

Furthermore, the addition of organometallic reagents , such as Grignard reagents or organolithiums, to the nitrile group can lead to the formation of ketones after hydrolysis of the intermediate imine. This provides a method for introducing various alkyl or aryl groups at the position of the original nitrile.

These derivatization reactions highlight the synthetic utility of this compound as a versatile scaffold for the construction of more complex and potentially biologically active molecules.

Modification of the Carbonitrile Group

The carbonitrile group at the 4-position of the 1-oxoisoindoline core is a versatile functional handle that can be transformed into a variety of other functional groups, allowing for the synthesis of a diverse range of derivatives.

One of the most common transformations of a nitrile is its hydrolysis to a carboxylic acid. In the case of this compound, this would yield 1-oxoisoindoline-4-carboxylic acid. This reaction is typically carried out under acidic or basic conditions with heating. The resulting carboxylic acid can then serve as a precursor for the synthesis of esters, amides, and other acid derivatives, further expanding the chemical space of accessible compounds.

Reduction of the carbonitrile group offers another pathway for derivatization. Catalytic hydrogenation, for instance using a palladium or nickel catalyst, can reduce the nitrile to a primary amine, yielding 4-(aminomethyl)-1-oxoisoindoline. This amino derivative is a valuable intermediate for the introduction of various substituents via N-alkylation, N-acylation, or formation of sulfonamides.

Furthermore, the carbonitrile group can participate in cycloaddition reactions . For instance, treatment with azides can lead to the formation of tetrazole derivatives, which are recognized as important pharmacophores in drug discovery. While not directly reported for this compound, the conversion of a cyano group on an indole (B1671886) ring to an isonitrile, followed by a [4+1] cycloaddition with a tetrazine, has been demonstrated. nih.gov This suggests a potential pathway for the bioorthogonal labeling of this compound derivatives. nih.gov

Table 1: Potential Modifications of the Carbonitrile Group of this compound

| Reagent(s) | Product Functional Group |

| H₃O⁺, heat | Carboxylic Acid |

| H₂/Pd or Ni | Primary Amine |

| NaN₃, NH₄Cl | Tetrazole |

Substituent Introduction on the Isoindoline Ring System

The introduction of substituents onto the aromatic ring of the 1-oxoisoindoline system is another important strategy for modifying its properties. Standard electrophilic aromatic substitution reactions can be employed, although the reactivity of the ring will be influenced by the existing electron-withdrawing carbonitrile group and the lactam moiety.

Halogenation , such as bromination or chlorination, can introduce a halogen atom onto the benzene ring. This reaction typically requires a Lewis acid catalyst. The position of substitution will be directed by the combined electronic effects of the existing substituents. Halogenated derivatives are valuable intermediates for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.

Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The resulting nitro derivative can then be reduced to an amino group, providing a handle for further functionalization in a similar manner to the reduced carbonitrile.

Alkylation of the lactam nitrogen is also a common modification. nih.gov Deprotonation of the N-H bond with a suitable base, followed by reaction with an alkyl halide, can introduce an alkyl or benzyl (B1604629) group at the 2-position of the isoindolinone ring. This modification can significantly impact the solubility and biological activity of the molecule.

Table 2: Potential Reactions for Substituent Introduction on the Isoindoline Ring

| Reaction Type | Reagent(s) | Potential Position of Substitution |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Aromatic Ring |

| Nitration | HNO₃/H₂SO₄ | Aromatic Ring |

| N-Alkylation | NaH, RX | Lactam Nitrogen |

Stereoselective Synthesis of this compound Enantiomers

The core structure of this compound itself is achiral. However, the introduction of a substituent at the 3-position of the isoindolinone ring creates a chiral center. The stereoselective synthesis of such chiral derivatives is of great interest, as different enantiomers often exhibit distinct biological activities.

While specific methods for the stereoselective synthesis of 3-substituted this compound derivatives are not extensively documented, general strategies for the asymmetric synthesis of 1-oxoisoindolinones can be applied.

One approach involves the use of a chiral auxiliary . For example, a chiral amine can be condensed with a suitable precursor to form a chiral imine, which can then undergo a diastereoselective cyclization to form the desired isoindolinone. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.

Another strategy is asymmetric catalysis . The use of a chiral catalyst, for example in a hydrogenation or a C-H activation/cyclization reaction, can favor the formation of one enantiomer over the other.

Furthermore, the stereoselective synthesis of functionalized oxazolidinones from chiral aziridines has been reported, which serves as a conceptual blueprint for how chiral building blocks can be used to construct heterocyclic systems with high stereocontrol. bioorg.orgresearchgate.net A similar approach, starting from a chiral precursor that already contains the desired stereochemistry, could be envisioned for the synthesis of chiral this compound derivatives.

Table 3: General Strategies for Stereoselective Synthesis of 3-Substituted 1-Oxoisoindolinones

| Strategy | Description |

| Chiral Auxiliary | A removable chiral group directs the stereochemical outcome of a key reaction. |

| Asymmetric Catalysis | A chiral catalyst promotes the formation of one enantiomer over the other. |

| Chiral Pool Synthesis | A readily available chiral molecule is used as a starting material. |

Structure Activity Relationship Sar Studies of 1 Oxoisoindoline 4 Carbonitrile Analogues

Elucidation of Key Structural Features for Biological Activity

The biological activity of 1-oxoisoindoline derivatives is intrinsically linked to a set of well-defined structural features that facilitate molecular recognition and binding at the target site. A pivotal aspect of the 1-oxoisoindoline core is its conformational rigidity, which helps in pre-organizing the molecule into a bioactive conformation for optimal interaction with its biological target.

A significant feature identified in potent analogues is the formation of a seven-membered intramolecular hydrogen bond. nih.gov This interaction, occurring between the lactam proton and a substituent at the 4-position, such as a carboxamide, imparts a high degree of planarity to the core structure. nih.gov This planar conformation is believed to be crucial for effective binding. nih.gov

| Key Structural Feature | Role in Biological Activity |

| 1-Oxoisoindoline Core | Provides a rigid scaffold for presenting substituents. |

| Intramolecular Hydrogen Bond | Induces planarity in the core structure, enhancing binding affinity. nih.gov |

| Lactam Carbonyl | Acts as a crucial hydrogen bond acceptor in receptor binding. nih.gov |

| Substituent at 4-position | Participates in the intramolecular hydrogen bond and can have direct interactions with the target. |

Impact of Substituent Variation on Potency and Selectivity of 1-Oxoisoindoline-4-carbonitrile Derivatives

The potency and selectivity of this compound derivatives can be significantly modulated by altering the substituents on the core structure. SAR studies on analogous series, particularly at the lactam nitrogen (N-2 position), have provided valuable insights into optimizing biological activity.

Research on 3-oxoisoindoline-4-carboxamides has demonstrated that the nature of the substituent at the lactam nitrogen is critical for cellular potency. nih.gov It has been observed that the presence of a secondary or tertiary amine in the substituent at this position is important for activity. nih.gov This suggests that these basic nitrogen atoms may be involved in crucial salt-bridge or hydrogen bond interactions with the biological target.

The table below illustrates the hypothetical impact of different substituents at the N-2 position on the potency of this compound analogues, based on findings from related compound series. nih.gov

| N-2 Substituent | Predicted Impact on Potency | Rationale |

| Small Alkyl Groups (e.g., Methyl) | Low to Moderate | May provide some steric bulk but lacks key interaction points. |

| Aromatic Rings (e.g., Phenyl) | Moderate | Can engage in pi-stacking interactions, but may lack specific hydrogen bonding capabilities unless further substituted. |

| Alkyl Chains with Terminal Amine | High | The terminal secondary or tertiary amine can form critical hydrogen bonds or salt bridges, significantly enhancing potency. nih.gov |

| Cyclic Amines (e.g., Piperidine) | High | The constrained conformation of the cyclic amine can lead to favorable binding interactions. An additional hydrogen bond interaction of a piperidine (B6355638) nitrogen to a glycine (B1666218) residue has been observed in a related inhibitor, contributing to binding affinity. nih.gov |

These findings underscore the importance of systematic modification of substituents to probe the chemical space around the this compound core and to fine-tune the desired pharmacological properties.

Conformational Preferences and Pharmacophore Development in this compound Series

The development of a pharmacophore model for the this compound series is heavily influenced by the conformational preferences of these molecules. As previously discussed, the core structure tends to adopt a planar conformation, largely due to the formation of a seven-membered intramolecular hydrogen bond. nih.gov This planarity is a key element of the pharmacophore, defining the spatial arrangement of other critical features.

A pharmacophore model for this series would typically include:

A planar aromatic ring system: The isoindolinone core.

A hydrogen bond acceptor: The lactam carbonyl oxygen.

A hydrogen bond donor: The lactam N-H group (if unsubstituted or participating in the intramolecular bond).

Specific steric volumes and electrostatic regions: Defined by the substituents, particularly at the N-2 and C-4 positions.

The conformational restriction imposed by the intramolecular hydrogen bond significantly reduces the conformational flexibility of the molecule, which is advantageous for drug design as it lowers the entropic penalty upon binding. nih.gov The resulting planar structure provides a rigid template that can be used for virtual screening and the design of new analogues with improved binding affinity and selectivity. The additional hydrogen bond interaction observed with a piperidine substituent further refines the pharmacophore model, highlighting a specific vector for interaction with the target protein. nih.gov

| Pharmacophore Feature | Description | Structural Basis |

| Planar Core | The fused bicyclic ring system of the 1-oxoisoindoline. | Inherently aromatic and further rigidified by an intramolecular hydrogen bond. nih.gov |

| Hydrogen Bond Acceptor | The oxygen atom of the C=O group in the lactam ring. | A key interaction point for binding to amino acid residues in the target protein. nih.gov |

| Hydrogen Bond Donor/Acceptor Site | The substituent at the N-2 position, often containing a secondary or tertiary amine. | Crucial for cellular potency and can form specific interactions with the target. nih.gov |

| Hydrophobic/Aromatic Region | The benzene (B151609) ring portion of the isoindoline (B1297411) core. | Can participate in hydrophobic or pi-stacking interactions. |

By integrating these structural and conformational insights, a robust pharmacophore model can be developed to guide the rational design of novel and more effective this compound-based therapeutic agents.

Biological Activities and Medicinal Chemistry Applications of 1 Oxoisoindoline 4 Carbonitrile Derivatives

Identification and Characterization of Biological Targets

Derivatives of the 1-oxoisoindoline scaffold have been identified as potent modulators of several key biological targets implicated in a variety of diseases. The primary targets identified through screening campaigns and structure-based design include enzymes central to DNA repair, bacterial resistance, and neurotransmission.

Key biological targets for this class of compounds include:

Poly(ADP-ribose) Polymerase (PARP) : Specifically PARP1, an enzyme crucial for DNA single-strand break repair. nih.govnih.gov Its inhibition is a clinically validated strategy in oncology. nih.gov

Metallo-β-lactamases (MBLs) : These bacterial enzymes, such as Verona integron-encoded metallo-β-lactamase (VIM-2) and New Delhi metallo-β-lactamase (NDM), confer resistance to a broad range of β-lactam antibiotics. researchgate.netrsc.org

HIV-1 Integrase (IN) : An essential enzyme for the replication of the human immunodeficiency virus (HIV), responsible for integrating the viral DNA into the host genome.

Acetylcholinesterase (AChE) : This enzyme catalyzes the breakdown of the neurotransmitter acetylcholine (B1216132) and is a primary target in the symptomatic treatment of Alzheimer's disease. nih.govnih.gov

The identification of these targets has primarily been achieved through high-throughput screening of compound libraries and subsequent structure-based drug design to optimize potency and selectivity. nih.govresearchgate.net For instance, the isoindolinone core acts as a bioisostere for the nicotinamide (B372718) group in NAD+, allowing it to competitively bind to the catalytic site of PARP enzymes. acs.orgresearchgate.net Similarly, derivatives have been designed to mimic the binding of β-lactam antibiotics to inhibit MBLs. researchgate.net

Enzymatic Inhibition Profiles

The functional activity of 1-oxoisoindoline derivatives is defined by their inhibition profiles against specific enzymes. The nature and position of substituents on the bicyclic core are critical for determining both potency and selectivity.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

The 1-oxoisoindoline scaffold is a cornerstone for a prominent class of PARP1 inhibitors. nih.govnih.gov These compounds function as NAD+ competitive inhibitors by mimicking the nicotinamide portion of the substrate. researchgate.net The 4-carboxamide group, a close analog of the 4-carbonitrile, plays a crucial role by forming an intramolecular hydrogen bond with the lactam oxygen, which locks the molecule in a planar conformation suitable for binding to the PARP active site. researchgate.net

Extensive structure-activity relationship (SAR) studies have led to the development of highly potent and selective PARP1 inhibitors based on this scaffold. For example, the introduction of a methyl group at the C1 position of the isoindolinone core led to the discovery of NMS-P515, a stereospecific inhibitor with significant potency. nih.govmedchemexpress.com The (S)-enantiomer, (S)-13 (NMS-P515), was found to be a potent inhibitor in both biochemical and cellular assays. nih.govmedchemexpress.com

| Compound | Target | Biochemical Potency (Kd) | Cellular Potency (IC50) | Selectivity (vs. PARP2) |

| (S)-13 (NMS-P515) | PARP1 | 0.016 µM nih.gov | 0.027 µM nih.gov | >625-fold nih.gov |

| (±)-13 | PARP1 | < 0.03 µM nih.gov | 0.050 µM nih.gov | >333-fold nih.gov |

| NMS-P118 | PARP1 | - | - | - |

Data sourced from studies on 3-oxoisoindoline-4-carboxamide (B1419123) derivatives.

HIV-1 Integrase (IN) Inhibition

The 1-oxoisoindoline framework has been investigated for developing inhibitors of HIV-1 integrase (IN), an enzyme critical for the viral life cycle. Although much of the literature focuses on other substitution patterns, research into 4-substituted derivatives has been conducted. One study described bicyclic 6,7-dihydroxy-1-oxoisoindoline-4-sulfonamides, which demonstrated potent inhibition of HIV-1 IN. These analogs were found to enhance potency in cell-based HIV assays by more than two orders of magnitude compared to the parent platform.

Acetylcholinesterase (AChE) Inhibition

Derivatives of the closely related isoindoline-1,3-dione (phthalimide) scaffold have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key targets in Alzheimer's disease therapy. nih.govnih.gov These compounds are designed as analogs of the approved drug donepezil. nih.gov In one series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, the substitution on the benzyl (B1604629) ring significantly influenced inhibitory activity. nih.gov

| Compound ID | Substituent (on benzyl ring) | AChE IC50 (µM) |

| 4a | 2-Chloro | 0.91 nih.gov |

| 4g | 3-Methoxy | 5.5 nih.gov |

| Donepezil (Reference) | - | 0.14 nih.gov |

These findings suggest that the isoindoline (B1297411) core can serve as a foundational structure for developing new cholinesterase inhibitors. nih.govnih.govsemanticscholar.org

Therapeutic Area Investigations

The diverse biological targets of 1-oxoisoindoline derivatives translate into investigations across several major therapeutic areas.

Oncology : The most advanced application for this scaffold is in cancer therapy. acs.org As potent PARP inhibitors, isoindolinone derivatives are being developed to treat cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. nih.govgoogle.comyoutube.com A patent for isoindolinone-containing PARP inhibitors highlighted their potential for treating central nervous system (CNS) cancers due to properties that may enhance blood-brain barrier permeability. acs.org

Infectious Diseases : The fight against antimicrobial resistance is another key area.

Antibacterial : By inhibiting MBLs, 3-oxoisoindoline-4-carboxylate derivatives can restore the efficacy of last-resort β-lactam antibiotics against multidrug-resistant Gram-negative bacteria. researchgate.netnih.gov This positions them as crucial candidates for combination therapies to treat serious infections.

Antiviral : The demonstrated activity of 4-substituted 1-oxoisoindolines against HIV-1 integrase supports their investigation as potential antiretroviral agents for the treatment of AIDS.

Neurodegenerative Disorders : The inhibition of acetylcholinesterase by related isoindoline-1,3-dione derivatives points toward their potential use in managing the symptoms of Alzheimer's disease. nih.govnih.govresearchgate.net

Pain Management : In other investigations, 3-oxoisoindoline-1-carboxamides have been identified as potent blockers of the voltage-gated sodium channel Na(V)1.7, a critical mediator of pain. nih.gov These compounds showed efficacy in preclinical pain models, suggesting a potential role as novel analgesics. nih.gov

Anticancer Potential

Derivatives of the isoindolinone core structure have demonstrated significant potential as anticancer agents. researchgate.netresearchgate.net The cytotoxic effects of these compounds are often attributed to their ability to interfere with various cellular processes in cancer cells. Research into isoindoline-1,3-dione derivatives, which share a structural relationship with 1-oxoisoindoline-4-carbonitrile, has revealed promising anticancer activity. For instance, certain phthalimide (B116566) derivatives have been shown to induce apoptosis and necrosis in cancer cell lines. researchgate.net

One study on isoindoline-1,3-dione derivatives reported that 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione exhibited significant inhibitory effects on the viability of Raji and K562 cancer cells, with CC50 values of 0.26 μg/mL and 3.81 μg/mL, respectively. researchgate.net Further investigation revealed that this compound induced both apoptosis and necrosis in Raji cells. researchgate.net

While direct studies on this compound are limited, the broader class of oxindole (B195798) derivatives has been evaluated for anticancer activity against breast carcinoma cells. nih.gov One particular spiro oxindole derivative with an N-benzyl substitution and a chloro group on the indolin-2-one scaffold showed potent activity against MCF-7 and MDA-MB-231 cell lines, with IC50 values of 3.55 ± 0.49 μM and 4.40 ± 0.468 μM, respectively. nih.gov Importantly, these derivatives did not exhibit cytotoxicity towards normal mouse embryonic fibroblast (NIH/3T3) cells. nih.gov

The anticancer potential of related heterocyclic compounds, such as 1,3,4-oxadiazole (B1194373) derivatives, has also been explored. These compounds have been shown to induce apoptosis and cell cycle arrest in human colon adenocarcinoma (HT-29) and breast adenocarcinoma (MDA-MB-231) cell lines. nih.gov The structural similarities between these scaffolds and this compound suggest a potential avenue for the design of novel anticancer agents.

| Derivative Class | Cell Line | Activity | Reference |

| Isoindoline-1,3-dione | Raji | CC50 = 0.26 μg/mL | researchgate.net |

| Isoindoline-1,3-dione | K562 | CC50 = 3.81 μg/mL | researchgate.net |

| Spiro oxindole | MCF-7 | IC50 = 3.55 ± 0.49 μM | nih.gov |

| Spiro oxindole | MDA-MB-231 | IC50 = 4.40 ± 0.468 μM | nih.gov |

| 1,3,4-Oxadiazole | HCT116 | IC50 = 6.43 ± 0.72 μM | nih.gov |

| 1,3,4-Oxadiazole | A549 | IC50 = 9.62 ± 1.14 μM | nih.gov |

| 1,3,4-Oxadiazole | A375 | IC50 = 8.07 ± 1.36 μM | nih.gov |

Antimicrobial Activities

The isoindolin-1-one (B1195906) moiety is a key structural feature in many compounds with a broad spectrum of antimicrobial activities. researchgate.net Derivatives of this scaffold have been synthesized and evaluated for their effectiveness against various bacterial and fungal strains. researchgate.netnih.gov

In one study, a series of N-substituted isoindolin-1-ones were screened for their antimicrobial properties. researchgate.net Compound 4a from this series was found to be highly active against Micrococcus luteus, Listeria monocytogenes, and the fungus Candida albicans, with inhibition zones of 35 mm, 22 mm, and 38 mm, respectively. researchgate.net The disc diffusion method is a common technique used to assess the antimicrobial activity of chemical substances. researchgate.net

The broader class of isoindole derivatives has also been investigated for antibacterial activity. researchgate.net Some of these compounds have shown remarkable efficacy against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values reported to be less than 0.025 μg/ml, 0.2 μg/ml, and 0.39 μg/ml, respectively. researchgate.net Furthermore, certain isoindole derivatives have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA). researchgate.net

The antifungal potential of related heterocyclic structures has also been noted. For example, some isoxazolidine (B1194047) derivatives have shown significant antifungal activity against Botryodiplodia theobromae, comparable to the standard drug Nystatin. nih.gov Additionally, 1,3,4-oxadiazole derivatives have been identified as having fungicidal activity against Candida albicans. mdpi.com

| Derivative Class | Microorganism | Activity | Reference |

| N-substituted isoindolin-1-one | Micrococcus luteus | 35 mm inhibition zone | researchgate.net |

| N-substituted isoindolin-1-one | Listeria monocytogenes | 22 mm inhibition zone | researchgate.net |

| N-substituted isoindolin-1-one | Candida albicans | 38 mm inhibition zone | researchgate.net |

| Isoindole derivative | S. aureus | MIC <0.025 μg/ml | researchgate.net |

| Isoindole derivative | E. coli | MIC 0.2 μg/ml | researchgate.net |

| Isoindole derivative | P. aeruginosa | MIC 0.39 μg/ml | researchgate.net |

| Isoindole derivative | MRSA | MIC ~1.5 μg/ml | researchgate.net |

Antiviral Applications

The isoindolin-1-one scaffold has been identified as a promising starting point for the development of novel antiviral agents. researchgate.net Research has shown that derivatives of this structure possess activity against various viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). researchgate.netrsc.org

In the context of HCV, the NS3/4A protease is a crucial enzyme for viral replication, making it a key target for antiviral drug development. rsc.org Studies on benzo[g]quinazolines, which are structurally related to the isoindolinone core, have demonstrated inhibitory activity against HCV-NS3/4A protease. rsc.org Several of these compounds exhibited IC50 values ranging from 6.41 ± 0.12 to 78.80 ± 1.70 μM. rsc.org Molecular docking studies have helped to understand the binding modes of these inhibitors within the active site of the enzyme. rsc.org

While direct evidence for the antiviral activity of this compound is not extensively documented, the broader class of 4-oxoquinoline derivatives has been reviewed for its antiviral properties against a range of viral pathogens. nih.gov These compounds can be synthesized through various methods, allowing for structural modifications to optimize their pharmacological action. nih.gov

Furthermore, research into HIV treatments has explored various chemical scaffolds. For instance, long-acting injectable antiretrovirals like cabotegravir (B606451) and rilpivirine (B1684574) have shown promise in both the prevention and treatment of HIV-1 infection. nih.govviivhealthcare.com Although structurally distinct from this compound, these advancements highlight the ongoing search for diverse and effective antiviral compounds.

| Derivative Class | Virus/Target | Activity | Reference |

| Benzo[g]quinazoline | HCV-NS3/4A protease | IC50 = 6.41 ± 0.12 μM | rsc.org |

| Benzo[g]quinazoline | HCV-NS3/4A protease | IC50 = 7.21 ± 0.15 μM | rsc.org |

| Benzo[g]quinazoline | HCV-NS3/4A protease | IC50 = 9.08 ± 0.20 μM | rsc.org |

| Benzo[g]quinazoline | HCV-NS3/4A protease | IC50 = 9.35 ± 0.19 μM | rsc.org |

| Benzo[g]quinazoline | HCV-NS3/4A protease | IC50 = 11.02 ± 0.25 μM | rsc.org |

| Benzo[g]quinazoline | HCV-NS3/4A protease | IC50 = 16.03 ± 0.34 μM | rsc.org |

Anti-inflammatory Effects

Derivatives of 1-oxoisoindoline have been investigated for their anti-inflammatory properties. nih.gov These compounds have shown potential in mitigating inflammatory responses in preclinical models. The mechanism of action for some of these derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. mdpi.comarabjchem.org

A study on a series of N-[4-(t-amino-yl)-but-2-yn-1-yl]isoindoline-2,3-diones demonstrated significant dose-related inhibition of carrageenan-induced edema in rats. arabjchem.org At a dose of 20 mg/kg, one of the compounds, ZM4, produced a statistically significant reduction in inflammation that persisted for 5 hours. arabjchem.org These compounds were found to inhibit both COX-1 and COX-2 enzymes, with some showing a degree of selectivity for COX-2. arabjchem.org

The anti-inflammatory potential of the broader indoline (B122111) class of compounds has also been demonstrated through anti-denaturation assays. core.ac.uk Several indoline derivatives exhibited excellent inhibition of protein denaturation, with IC50 values comparable to the standard drug diclofenac (B195802) sodium. core.ac.uk For example, compounds 4a and 4b in one study showed IC50 values of 62.2 µg/ml and 60.7 µg/ml, respectively, against protein denaturation. core.ac.uk

| Derivative Class | Assay/Target | Activity | Reference |

| N-[4-(t-amino-yl)-but-2-yn-1-yl]isoindoline-2,3-dione | Carrageenan-induced edema | Significant inhibition at 20 mg/kg | arabjchem.org |

| N-[4-(t-amino-yl)-but-2-yn-1-yl]isoindoline-2,3-dione | COX-2 Inhibition | 91% inhibition at 5 μM (for ZM4) | arabjchem.org |

| Indoline derivative | Anti-denaturation | IC50 = 60.7 µg/ml (for 4b) | core.ac.uk |

| Indoline derivative | Anti-denaturation | IC50 = 62.2 µg/ml (for 4a) | core.ac.uk |

Mechanistic Investigations of 1 Oxoisoindoline 4 Carbonitrile Interactions with Biological Systems

Molecular Recognition and Binding Modes

The biological activity of 1-oxoisoindoline-4-carbonitrile analogues is fundamentally dictated by their ability to recognize and bind to specific molecular targets, primarily proteins. A key area of investigation has been their interaction with bromodomains, particularly the bromodomain and extra-terminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT. researchgate.net These proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histone tails, playing a crucial role in the regulation of gene transcription. nih.gov

Analogues of this compound have been designed as potent inhibitors of these bromodomains. Their binding mode is typically orthosteric, meaning they directly compete with the natural ligand—acetylated lysine—for the binding pocket. nih.gov This binding pocket within the bromodomain is a highly conserved hydrophobic cavity.

Key molecular interactions for the binding of isoindoline-based inhibitors to the BRD4 bromodomain (BD1) have been elucidated through structural studies and molecular modeling. These interactions typically involve:

Hydrogen Bonding: A crucial hydrogen bond is often formed between a carbonyl group on the inhibitor and the highly conserved asparagine residue (Asn140 in BRD4 BD1). dundee.ac.ukmdpi.com

Hydrophobic Interactions: The aromatic and aliphatic portions of the inhibitor engage in van der Waals and hydrophobic interactions with surrounding nonpolar amino acid residues within the binding pocket, such as Pro82, Leu92, and Ile146. nih.govmdpi.com

The nitrile group of the this compound core can also participate in specific interactions within the binding pocket, further enhancing binding affinity and selectivity.

Table 1: Key Amino Acid Residues in BRD4(BD1) Involved in Ligand Binding

| Residue | Type of Interaction | Reference |

|---|---|---|

| Pro82 | Hydrophobic | nih.govmdpi.com |

| Trp81 | π-π Stacking | mdpi.com |

| Val87 | Hydrophobic | mdpi.com |

| Leu92 | Hydrophobic | mdpi.com |

| Tyr97 | Hydrogen Bonding | mdpi.com |

| Asn140 | Hydrogen Bonding | dundee.ac.ukmdpi.com |

| Ile146 | Hydrophobic | nih.govmdpi.com |

Cellular Pathway Modulation by this compound Analogues

By inhibiting the function of proteins like BRD4, this compound analogues can profoundly modulate cellular pathways. BRD4 is a key transcriptional coactivator, recruiting the positive transcription elongation factor b (P-TEFb) complex to gene promoters and super-enhancers, thereby stimulating transcriptional elongation of target genes. nih.gov Many of these target genes are critical for cell proliferation, survival, and differentiation.

The inhibition of BRD4 by this compound analogues leads to the downregulation of key oncogenes. nih.gov A prime example is the MYC proto-oncogene, a master regulator of cell growth and proliferation that is frequently overexpressed in various cancers. biorxiv.orgnih.gov By displacing BRD4 from the MYC gene's regulatory elements, these inhibitors effectively suppress its transcription. nih.gov

Another important target is the transcription factor ASCL1, a key lineage-specific driver in small cell lung cancer (SCLC). nih.gov Inhibition of BRD4 has been shown to downregulate ASCL1 expression, leading to growth inhibition in SCLC cells. nih.gov

The cellular consequences of this pathway modulation are significant and include:

Cell Cycle Arrest: Downregulation of cell cycle-promoting genes leads to an arrest in the G1 phase of the cell cycle. researchgate.netnih.gov

Induction of Apoptosis: Suppression of pro-survival genes can trigger programmed cell death.

Inhibition of Tumor Growth: The combined effects on cell proliferation and survival can lead to the inhibition of tumor growth in preclinical models. nih.gov

Anti-inflammatory Effects: BRD4 is also involved in the transcription of pro-inflammatory cytokines. Its inhibition can therefore lead to anti-inflammatory responses. nih.gov

Table 2: Cellular Pathways and Genes Modulated by BRD4 Inhibition

| Pathway/Gene | Effect of Inhibition | Cellular Outcome | Reference |

|---|---|---|---|

| MYC Transcription | Downregulation | Decreased proliferation, cell cycle arrest | biorxiv.orgnih.gov |

| ASCL1 Transcription | Downregulation | Growth inhibition in SCLC | nih.gov |

| Cell Cycle Progression | G1 Arrest | Inhibition of cell division | researchgate.netnih.gov |

| Inflammatory Cytokine Production | Downregulation | Anti-inflammatory response | nih.gov |

Allosteric and Orthosteric Inhibition Mechanisms

As previously mentioned, the primary mechanism of action for most this compound analogues targeting bromodomains is orthosteric inhibition . These small molecules directly compete with the endogenous acetylated lysine ligand for binding within the canonical binding pocket of the bromodomain. nih.gov This competitive binding physically blocks the "reader" function of the bromodomain, preventing it from docking onto acetylated histones and initiating downstream transcriptional events.

Orthosteric inhibitors are advantageous due to their direct and potent mode of action. However, because the acetyl-lysine binding pocket is highly conserved across the eight families of bromodomain-containing proteins, achieving selectivity with orthosteric inhibitors can be challenging.

Interestingly, recent research has uncovered the potential for allosteric inhibition of BRD4. A study identified a novel, previously unreported binding site on the BRD4 bromodomain 1 (BD1) that is spatially distinct from the classic acetyl-lysine recognition pocket. nih.gov An inhibitor targeting this site was found to be highly selective for BRD4 BD1 and exhibited significant anti-inflammatory activity. nih.gov

Allosteric inhibitors offer several potential advantages over their orthosteric counterparts:

Higher Selectivity: Allosteric sites are generally less conserved across protein families than active sites, making it easier to develop highly selective inhibitors with fewer off-target effects.

Modulatory Effects: Allosteric modulators can fine-tune protein activity rather than simply blocking it, which can be beneficial in certain therapeutic contexts.

The discovery of this allosteric site on BRD4 opens up new avenues for the design of next-generation inhibitors, including those based on the this compound scaffold, with potentially improved selectivity and pharmacological profiles.

Table 3: Comparison of Orthosteric and Allosteric Inhibition

| Feature | Orthosteric Inhibition | Allosteric Inhibition | Reference |

|---|---|---|---|

| Binding Site | Active site (acetyl-lysine pocket) | Site distinct from the active site | nih.govnih.gov |

| Mechanism | Competitive with endogenous ligand | Induces conformational change in the active site | nih.gov |

| Selectivity | Can be challenging due to conserved binding sites | Potentially higher due to less conserved sites | nih.gov |

| Example Target | BRD4 acetyl-lysine binding pocket | Novel site at the helix αB and αC interface of BRD4 BD1 | nih.gov |

Computational Chemistry in the Research and Development of 1 Oxoisoindoline 4 Carbonitrile

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, forming a stable complex. youtube.com This method is crucial in structure-based drug design for elucidating the binding mode of a molecule within the active site of a receptor and for screening virtual libraries to identify potential hits. youtube.combiointerfaceresearch.com The process involves sampling a vast number of possible conformations and orientations of the ligand in the protein's binding pocket and then using a scoring function to rank them based on their binding affinity. nih.gov

In studies involving isoindolin-1-one (B1195906) derivatives, the structural analogs of 1-Oxoisoindoline-4-carbonitrile, molecular docking has been employed to understand their interaction with target enzymes like PI3Kγ. nih.gov Such analyses reveal critical amino acid residues that are essential for binding. biorxiv.org For instance, docking studies have shown that the pyrrolidine-2-carboxamide (B126068) moiety of a ligand can form a key hydrogen bond interaction with the amino acid residue Alanine 885 (A885) in the active site of PI3Kγ. nih.gov The binding affinity is often quantified by a docking score, with more negative values indicating a stronger interaction. biointerfaceresearch.comnih.gov

The primary interactions that stabilize the ligand-protein complex can be categorized and analyzed, providing a roadmap for optimizing the ligand's structure.

Table 1: Common Ligand-Protein Interactions in Molecular Docking

| Interaction Type | Description | Key Amino Acid Residues |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like O, N) and another nearby electronegative atom. | Ser, Thr, Asn, Gln, Val, Arg biorxiv.orgnih.gov |

| Hydrophobic Interaction | Interactions between nonpolar regions of the ligand and nonpolar amino acid residues, driven by the exclusion of water molecules. | Ile, Val, Phe, Trp nih.gov |

| π-π Stacking | A non-covalent interaction between aromatic rings, often found between the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. | Phe, Tyr, Trp, Asn biorxiv.orgnih.gov |

| Cation-π Interaction | An electrostatic interaction between a cation (e.g., a positively charged group on the ligand or a metal ion) and the face of an electron-rich π system. | Lys, Arg, Phe, Tyr, Trp nih.gov |

This detailed interaction mapping allows medicinal chemists to rationally design new derivatives of this compound with modified functional groups to enhance these specific interactions, thereby improving binding affinity and potency.

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, computing the movements of atoms over time by integrating Newton's equations of motion. biorxiv.org MD simulations are performed to assess the stability of the docked protein-ligand complex in a simulated physiological environment, providing a more rigorous evaluation of the binding conformation. nih.govnih.gov

For isoindolin-1-one derivatives, 100-nanosecond (ns) MD simulations have been used to evaluate the stability of the ligand within the PI3Kγ active site. nih.gov Key metrics analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of a group of atoms (e.g., the protein backbone or the ligand) over time from a reference structure. A stable RMSD value over the course of the simulation suggests that the complex has reached equilibrium and the ligand remains stably bound. nih.gov For protein-ligand complexes of isoindolin-1-one derivatives, protein backbone RMSDs were found to be within 2.0–4.5 Å, while stable ligands typically showed RMSD values in the range of 1.0–3.0 Å. nih.gov

Root Mean Square Fluctuation (RMSF): This metric measures the fluctuation of individual residues around their average position. High RMSF values can indicate flexible regions of the protein, while low values for residues in the binding pocket can signify stable interactions with the ligand.

By analyzing the trajectory of the MD simulation, researchers can observe the conformational changes of both the ligand and the protein, confirm the persistence of key interactions identified in docking, and identify new, transient interactions. lambris.com This process of conformational sampling is crucial for understanding the dynamic nature of ligand binding and ensuring the stability of the proposed binding mode. mdpi.comlivecomsjournal.org

Table 2: Representative MD Simulation Parameters and Stability Results

| Parameter | Value/Observation | Significance |

| Simulation Time | 100 ns | Provides sufficient time for the complex to relax and reach a stable state. nih.govnih.gov |

| Protein RMSD | 2.0 - 4.5 Å | Indicates the overall structural stability of the protein during the simulation. nih.gov |

| Ligand RMSD | 1.0 - 3.0 Å | A low and stable ligand RMSD suggests the compound remains tightly and stably bound in the active site. nih.gov |

| Convergence Time | ~10 ns | The time required for the protein-ligand complex to reach equilibrium. nih.gov |

These simulations provide a higher level of confidence in the binding hypothesis before proceeding with chemical synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a robust and predictive QSAR model, the activity of new, unsynthesized compounds can be predicted, guiding the design of more potent molecules. rsc.org

For isoindolin-1-one derivatives, three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully developed. nih.gov These models generate contour maps that visualize the regions around the aligned molecules where certain physicochemical properties are predicted to influence biological activity. For example, a contour map might indicate that adding a bulky, electropositive group at a specific position would enhance activity. rsc.org

The reliability of a QSAR model is assessed through rigorous statistical validation:

Rcv² (or q²): The cross-validated correlation coefficient, obtained through methods like leave-one-out, measures the internal predictive ability of the model. A value greater than 0.5 is generally considered indicative of a good model. nih.gov

Rpred²: The predictive correlation coefficient for an external test set of compounds (not used in model development) measures the model's ability to predict the activity of new compounds. rsc.org

Robust 3D-QSAR models developed for isoindolin-1-one derivatives as PI3Kγ inhibitors have shown significant statistical results, validating their predictive power. nih.gov

Table 3: Statistical Validation of 3D-QSAR Models for Isoindolin-1-one Derivatives

| Model | Rcv² (Internal Predictive Power) | Rpred² (External Predictive Power) |

| CoMFA | 0.692 | 0.6885 |

| CoMSIA | 0.696 | 0.6887 |

Data sourced from a study on isoindolin-1-one derivatives as PI3Kγ inhibitors. nih.gov

These validated models serve as powerful tools for predicting the inhibitory activity of newly designed analogs of this compound, prioritizing the most promising candidates for synthesis. nih.govnih.gov

Quantum Chemical Calculations for Electronic Properties and Reaction Pathways

Quantum chemical calculations, often based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of a molecule from first principles. researchgate.netarxiv.org These calculations provide deep insights into a molecule's intrinsic properties, which govern its behavior in chemical reactions and biological interactions. nih.gov

For a compound like this compound, quantum chemical calculations can determine a range of fundamental properties. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller energy gap generally implies higher reactivity.

Furthermore, these methods can be used to:

Calculate Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding non-covalent interactions like hydrogen bonding. researchgate.net

Explore Reaction Pathways: By calculating the potential energy surface, researchers can map out the energetic landscape of a chemical reaction, identifying transition states and intermediates. nih.govchemrxiv.org This is valuable for understanding a compound's metabolic fate or designing synthetic routes.

While traditional quantum chemical calculations can be computationally expensive, they provide unparalleled detail about the electronic nature of a drug candidate, which is essential for a complete understanding of its mechanism of action. arxiv.org

Table 4: Applications of Quantum Chemical Calculations in Drug Research

| Calculation/Analysis | Information Gained | Relevance to this compound |

| Geometry Optimization | Determines the most stable 3D conformation of the molecule. | Provides an accurate starting structure for docking and MD simulations. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. researchgate.net | Helps predict the molecule's reactivity and potential for covalent interactions. |

| Electrostatic Potential (ESP) | Shows charge distribution and sites for electrophilic/nucleophilic attack. researchgate.net | Predicts how the molecule will interact with the protein's electrostatic field. |

| Reaction Path Following | Identifies transition states and energy barriers for chemical reactions. nih.govchemrxiv.org | Can be used to predict metabolic transformations or potential for degradation. |

Advanced Characterization Techniques for Mechanistic Elucidation of 1 Oxoisoindoline 4 Carbonitrile Derivatives

X-ray Crystallography for Ligand-Target Complex Structures

X-ray crystallography is an indispensable tool for visualizing the three-dimensional structure of ligand-target complexes at atomic resolution. This technique provides critical insights into the binding modes of 1-oxoisoindoline-4-carbonitrile derivatives, guiding structure-activity relationship (SAR) studies and the design of more potent and selective inhibitors.

A seminal study in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a common target for this class of compounds, utilized X-ray crystallography to reveal the binding orientation of a 3-oxoisoindoline-4-carboxamide (B1419123) derivative. The crystal structure confirmed the formation of a seven-membered intramolecular hydrogen bond, which rendered the core structure planar and positioned it for optimal interaction with the PARP-1 surface. Furthermore, an additional hydrogen bond between the piperidine (B6355638) nitrogen of the derivative and the amino acid residue Gly-888 was identified, contributing significantly to the binding affinity.

The stereochemistry of these derivatives also plays a critical role in their binding affinity and efficacy. X-ray crystallography has been instrumental in understanding the stereospecific interactions of isoindolinone-based PARP-1 inhibitors. For instance, the crystal structure of the potent inhibitor NMS-P515 in complex with PARP-1 revealed that the isoindolinone core is anchored in the nicotinamide (B372718) pocket through a classic triad (B1167595) of hydrogen bonds with Gly863 and Ser904, complemented by a π-π stacking interaction with Tyr907. The substituent at the 1-position of the isoindolinone extends into a cleft defined by the D-loop and helix 5 of the helical bundle domain, demonstrating how specific stereoisomers can achieve superior binding site complementarity.

Table 1: Crystallographic Data for a Representative 1-Oxoisoindoline Derivative Complex

| Parameter | Value |

| PDB ID | 4AV1 msu.edu |

| Target Protein | Human PARP-1 DNA Binding Domain msu.edu |

| Ligand | DNA msu.edu |

| Resolution (Å) | 3.10 msu.edu |

| R-Value Work | 0.230 msu.edu |

| R-Value Free | 0.249 msu.edu |

| Note: This table presents data for the PARP-1 DNA binding domain, providing context for the binding environment of its inhibitors. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the interactions between small molecules and their biological targets in solution. It provides information on which parts of a ligand and a protein are in close proximity, offering a dynamic view of the binding event that complements the static picture from X-ray crystallography.

Chemical shift perturbation (CSP) is a common NMR method used to identify binding interfaces. This involves monitoring changes in the chemical shifts of backbone amide protons of the target protein upon titration with a this compound derivative. Significant chemical shift changes indicate that the corresponding amino acid residues are involved in or are allosterically affected by the binding event.

In a study investigating the interaction of a PARP-1 inhibitor with G-quadruplex DNA, 1H NMR titration experiments were employed. The addition of the inhibitor to a solution of the G-quadruplex DNA induced significant line broadening and upfield shifts in the chemical shifts of the imino and aromatic protons of the DNA, indicating a direct interaction. researchgate.net The observation of intermolecular Nuclear Overhauser Effects (NOEs) between the ligand and the DNA provided further detail on the specific points of contact, revealing the precise binding mode. researchgate.net

Table 2: Representative 1H NMR Chemical Shift Perturbations upon Ligand Binding

| Proton | Free State Chemical Shift (ppm) | Bound State Chemical Shift (ppm) | Chemical Shift Perturbation (Δδ, ppm) |

| G7H1 | 11.8 | 11.65 | -0.15 researchgate.net |

| T5H3 | 10.5 | 10.5 | 0.00 researchgate.net |

| G11H1 | 12.2 | 12.15 | -0.05 researchgate.net |

| caC6H41 | 8.2 | 8.3 | +0.1 researchgate.net |

| Note: This table illustrates typical chemical shift perturbations observed in NMR titration experiments upon ligand binding, based on a study of a modified cytosine derivative in DNA, demonstrating the principle of interaction mapping. |

Spectrophotometric and Spectroscopic Methods for Binding Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of ligand-target interactions is crucial for optimizing drug efficacy and duration of action. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity, association and dissociation rates, and the thermodynamic driving forces of these interactions.

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the binding of an analyte (e.g., a this compound derivative) to a ligand (e.g., the target protein) immobilized on a sensor chip in real-time. nih.govnih.gov This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). nih.gov A study comparing the binding kinetics of several clinical PARP inhibitors to the catalytic domain of PARP-1 using SPR revealed that high-affinity inhibitors like talazoparib (B560058) and olaparib (B1684210) exhibit significantly slower dissociation rates, with dissociative half-lives in the order of hours compared to minutes for lower-affinity inhibitors. nih.gov This prolonged target engagement is often correlated with enhanced cellular potency. nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.govnih.gov By titrating a solution of the this compound derivative into a solution containing the target protein, ITC can determine the binding affinity (KA), the enthalpy change (ΔH), the entropy change (ΔS), and the stoichiometry of binding (n) in a single experiment. nih.gov This thermodynamic signature provides a complete picture of the binding forces, distinguishing between enthalpy-driven and entropy-driven interactions, which can be invaluable for lead optimization.

Table 3: Binding Kinetics of Representative PARP Inhibitors Determined by SPR

| Inhibitor | Target | ka (10^5 M⁻¹s⁻¹) | kd (10⁻⁴ s⁻¹) | KD (nM) |

| Talazoparib | PARP1 | 2.6 | 0.2 | 0.8 |

| Olaparib | PARP1 | 1.8 | 0.4 | 2.2 |

| Niraparib | PARP1 | 1.1 | 2.9 | 26.4 |

| Veliparib | PARP1 | 2.4 | 11.2 | 46.7 |

| Data adapted from a study on the molecular determinants of PARP1 inhibitor selectivity. nih.gov |

Mass Spectrometry-Based Approaches for Metabolite and Adduct Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for studying the metabolism and potential covalent interactions of drug candidates. nih.govyoutube.com Understanding the metabolic fate of this compound derivatives is essential for predicting their pharmacokinetic properties, identifying potentially active or toxic metabolites, and understanding drug-drug interactions.

In a typical workflow, the parent drug is incubated with liver microsomes or other metabolic systems. researchgate.net The resulting mixture is then separated by liquid chromatography, and the components are ionized and analyzed by a mass spectrometer. By comparing the mass spectra of the metabolites with that of the parent compound, and through detailed fragmentation analysis, the sites and types of metabolic modifications can be elucidated.

For example, in vitro metabolism studies of the PARP inhibitor olaparib, which shares structural similarities with some 1-oxoisoindoline derivatives, have identified several metabolic pathways. researchgate.net These include hydroxylation, bis-hydroxylation, hydrolysis of the amide bond, dealkylation of the cyclopropyl (B3062369) group, and oxidation of an alcohol to a carboxylic acid. researchgate.net The fragmentation patterns of these metabolites in the tandem mass spectrometer provide the necessary structural information for their identification. For instance, a mass shift of +16 Da relative to the parent drug is indicative of a hydroxylation event. The specific location of this modification can often be deduced from the fragmentation pattern.

Table 4: Common Metabolic Transformations and Corresponding Mass Shifts

| Metabolic Reaction | Mass Change (Da) | Example of Affected Functional Group |

| Hydroxylation | +16 | Aromatic or aliphatic C-H |

| Dehydrogenation | -2 | Alcohol to ketone/aldehyde |

| N-dealkylation | Varies | Removal of an alkyl group from a nitrogen atom |

| O-dealkylation | Varies | Removal of an alkyl group from an ether |

| Hydrolysis | +18 | Amide or ester cleavage |

| Glucuronidation | +176 | Addition of glucuronic acid to a hydroxyl or carboxyl group |

| This table provides a general overview of common metabolic reactions and their associated mass changes observed in mass spectrometry. |

Future Perspectives and Research Gaps in 1 Oxoisoindoline 4 Carbonitrile Research

Development of Novel Synthetic Methodologies for Enhanced Diversity

The exploration of the chemical space around the 1-oxoisoindoline-4-carbonitrile core is crucial for the discovery of new therapeutic agents. Future research should focus on the development of novel and efficient synthetic strategies to generate a diverse range of derivatives.

Diversity-oriented synthesis (DOS) is a powerful approach to create libraries of structurally complex and diverse small molecules. cam.ac.ukdundee.ac.uknih.gov The application of DOS principles to the this compound scaffold could yield novel compounds with unique biological activities. researchgate.net This could involve the use of multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step. researchgate.net For instance, a modular solid-phase multicomponent reaction could be designed to introduce diversity at various positions of the isoindolinone ring. researchgate.net

Furthermore, the development of new catalytic systems for the functionalization of the this compound core is a promising area of research. This could include the use of transition-metal catalysis to introduce a variety of substituents and to construct new ring systems. The synthesis of highly functionalized 1H-indole-2-carbonitriles via cross-coupling reactions provides a template for how such strategies could be applied. mdpi.com

The synthesis of derivatives of 3-substituted isoindolin-1-one (B1195906) has been achieved through a nucleophilic addition reaction followed by cyclization and rearrangement. nih.gov Adapting such methods to incorporate a wider range of functional groups and achieve stereochemical diversity will be a key challenge and a significant step forward. cam.ac.uk

Table 1: Potential Strategies for Enhancing Chemical Diversity

| Synthetic Approach | Description | Potential for this compound |

| Diversity-Oriented Synthesis (DOS) | The synthesis of a wide range of structurally diverse molecules from a common starting material or intermediate. | Generation of novel scaffolds and exploration of new chemical space. cam.ac.ukdundee.ac.uknih.govresearchgate.net |

| Multicomponent Reactions (MCRs) | Reactions in which three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. | Rapid and efficient generation of a large number of derivatives. researchgate.net |

| Catalytic Functionalization | The use of catalysts to introduce new functional groups onto the core scaffold. | Introduction of a wide variety of substituents and construction of new ring systems. mdpi.com |

| Stereoselective Synthesis | The synthesis of a specific stereoisomer of a molecule. | Exploration of the impact of stereochemistry on biological activity. cam.ac.uk |

Exploration of Undiscovered Biological Targets and Therapeutic Applications

While the 1-oxoisoindoline scaffold is known to interact with a variety of biological targets, there is a vast, unexplored landscape of potential therapeutic applications.

Recent studies have shown that isoindolinone derivatives can act as potent inhibitors of several key enzymes implicated in disease. These include:

B-Raf kinase: A key protein in the MAPK signaling pathway, which is often mutated in cancer. nih.gov

Carbonic anhydrases: A family of enzymes involved in various physiological processes, including pH regulation and fluid balance. nih.gov

Histone deacetylases (HDACs): Enzymes that play a crucial role in epigenetic regulation and are important targets in cancer therapy. nih.gov

RAS family proteins: A group of small GTPases that are frequently mutated in human cancers. google.com

Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell signaling, making it a promising target for cancer immunotherapy. acs.org

Future research should focus on screening libraries of this compound derivatives against a wider range of biological targets. This could lead to the discovery of novel inhibitors for other kinases, proteases, and epigenetic modifiers.

Furthermore, the potential of this scaffold in therapeutic areas beyond oncology is underexplored. For example, its ability to modulate the immune system, as seen with immunomodulatory drugs (IMiDs), suggests potential applications in autoimmune diseases and inflammation. nih.gov The diverse biological activities reported for natural and synthetic isoindolinones, including antibacterial and antiviral properties, warrant further investigation. nih.gov

Table 2: Potential Biological Targets and Therapeutic Applications

| Target Class | Specific Examples | Potential Therapeutic Area |

| Kinases | B-Raf, HPK1, Cyclin-dependent kinases (CDKs) | Cancer, Autoimmune diseases nih.govacs.orgresearchgate.net |

| Epigenetic Modifiers | Histone deacetylases (HDACs) | Cancer, Neurological disorders nih.gov |

| Signal Transduction Proteins | RAS family proteins | Cancer google.com |

| Enzymes | Carbonic anhydrases | Glaucoma, Epilepsy nih.gov |

| Immune System Modulation | Cereblon | Multiple myeloma, Autoimmune diseases nih.govmdpi.com |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this compound

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govnih.gov These technologies can be powerfully applied to the research of this compound.

Design novel molecules: Generative AI models can design new this compound derivatives with desired properties, such as high potency and selectivity. eurekalert.org

Predict biological activity: ML models can be trained on existing data to predict the biological activity of new compounds, allowing for the prioritization of the most promising candidates for synthesis and testing. stefanini.com

Optimize drug properties: AI can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, helping to identify and address potential liabilities early in the drug discovery process. frontiersin.org

Identify new biological targets: AI algorithms can analyze large biological datasets to identify new potential targets for this compound derivatives. technologynetworks.com

Computational studies, such as Density Functional Theory (DFT) and molecular docking, can provide valuable insights into the structure-activity relationships of these compounds and guide the design of more potent and selective inhibitors. researchgate.netresearchgate.netmdpi.com

Table 3: Applications of AI and Machine Learning in this compound Research

| AI/ML Application | Description | Potential Impact |

| Generative Models | Algorithms that can generate new data, such as novel molecular structures. | Rapid design of new drug candidates with optimized properties. eurekalert.org |

| Predictive Modeling | The use of statistical models to predict outcomes, such as biological activity or toxicity. | Prioritization of the most promising compounds for further development. stefanini.comfrontiersin.org |

| Target Identification | The use of AI to analyze biological data and identify new drug targets. | Expansion of the therapeutic potential of the this compound scaffold. technologynetworks.com |

| Computational Chemistry | The use of computer simulations to study the properties of molecules and their interactions. | Rational design of more potent and selective inhibitors. researchgate.netresearchgate.netmdpi.com |

Addressing Challenges in Specificity and Off-Target Effects

A critical challenge in the development of any new drug is ensuring its specificity for the intended target and minimizing off-target effects, which can lead to unwanted side effects. patsnap.com

Strategies to address these challenges for this compound derivatives include:

Rational drug design: Utilizing structural information about the target protein to design compounds that bind with high affinity and selectivity. patsnap.com This can be aided by computational tools like molecular docking and molecular dynamics simulations.

High-throughput screening: Screening compound libraries against a panel of off-targets to identify and eliminate non-selective compounds early in the discovery process. patsnap.com

Chemical derivatization: Modifying the structure of the lead compound to improve its specificity. nih.gov

Phenotypic screening: Assessing the effects of compounds on whole cells or organisms to identify both on-target and off-target effects. nih.gov

The study of off-target effects can also lead to the discovery of new therapeutic applications for existing drugs, a process known as drug repurposing. icr.ac.uk A thorough understanding of the polypharmacology of this compound derivatives will be essential for their successful clinical development. Continuous monitoring and post-marketing surveillance will also be crucial to identify any previously unrecognized off-target effects. patsnap.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Oxoisoindoline-4-carbonitrile, and how can reaction parameters be optimized to improve yield?

- Methodological Answer : A common approach involves condensation reactions using o-phthaldehyde derivatives with nitrile-containing precursors under reflux conditions. For example, refluxing in ethanol with urea (200 mmol) for 6 hours, followed by slow crystallization in acetone-ethanol (1:1), yields ~55% pure product . Optimization may involve adjusting solvent polarity (e.g., DMF for higher solubility), temperature (80–100°C), and stoichiometric ratios of reactants. Catalysts like acetic acid or Lewis acids (e.g., ZnCl₂) can enhance cyclization efficiency. Purity is confirmed via melting point analysis (e.g., 493 K) and HPLC (>98% purity).

Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation of this compound?

- Methodological Answer :

- FT-IR : Confirms nitrile (C≡N) stretch at ~2220 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹.

- NMR : ¹H NMR reveals aromatic protons (δ 7.2–8.1 ppm) and methylene/methine protons (δ 4.0–5.5 ppm). ¹³C NMR identifies nitrile (δ ~115 ppm) and carbonyl (δ ~170 ppm) carbons.

- X-ray Diffraction : Resolves bond lengths (e.g., C–N: 1.379–1.500 Å) and angles (118.1°–121.2°) in the isoindoline ring. Intramolecular hydrogen bonds (e.g., N–H···O, 2.1 Å) stabilize the planar structure .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound derivatives?

- Methodological Answer :

- Variable Substituents : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the 4-position to assess effects on bioactivity. Compare inhibitory potency in enzyme assays (e.g., IC₅₀ values for EAAT1 inhibition ).

- Functional Group Modifications : Replace the nitrile with amides or esters to test hydrogen-bonding interactions. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins.

- Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate substituent properties (Hammett σ values) with activity trends.

Q. What experimental strategies resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer :

- Replication : Repeat synthesis with identical reagents and conditions to rule out procedural errors .

- Cross-Validation : Use complementary techniques (e.g., compare X-ray crystallography with DFT-calculated bond angles) to confirm structural consistency .

- Statistical Analysis : Apply Grubbs’ test to identify outliers in NMR or mass spectrometry datasets. Adjust purification protocols (e.g., column chromatography vs. recrystallization) to eliminate impurities.

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 to compute Fukui indices (electrophilicity) at the nitrile carbon. Solvent effects (e.g., ethanol vs. DMSO) are modeled via the SMD continuum approach.

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy. Fit data to Arrhenius equations to determine activation energies.

- Mechanistic Probes : Isotope labeling (e.g., ¹⁵N in the nitrile group) tracks substitution pathways via mass spectrometry.

Q. What role do hydrogen-bonding networks play in the solid-state stability of this compound?

- Methodological Answer :

- Crystallographic Analysis : Identify intermolecular H-bonds (e.g., N–H···O and C–H···O interactions) using Mercury software. Measure π-π stacking distances (e.g., 3.638 Å between aromatic rings) .

- Thermogravimetric Analysis (TGA) : Correlate H-bond density with decomposition temperatures.

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity to evaluate stability under humid conditions.

Q. How can catalytic efficiency be tested in reactions involving this compound as a substrate?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, CuI) in cross-coupling reactions. Monitor turnover frequency (TOF) via GC-MS.

- Green Chemistry Metrics : Calculate atom economy and E-factors for solvent-free or microwave-assisted syntheses.

- Kinetic Isotope Effects (KIE) : Use deuterated reagents to probe rate-determining steps.

Q. What challenges arise in determining crystal polymorphism for this compound?